molecular formula C15H12Cl3NO B5804138 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide

2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide

Cat. No. B5804138
M. Wt: 328.6 g/mol
InChI Key: AEPDWUOONQOZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide, also known as DCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 112-114°C.

Scientific Research Applications

2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is in the field of cancer research. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have several biochemical and physiological effects. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide in lab experiments is its high potency and specificity. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. One area of interest is the development of new cancer therapies using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to understand the mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide and its potential applications in other fields of scientific research, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be achieved through a multistep process involving the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with 2,5-dichlorobenzamide in the presence of an organic base to yield 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide.

properties

IUPAC Name

2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO/c16-11-3-1-2-10(8-11)6-7-19-15(20)13-9-12(17)4-5-14(13)18/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPDWUOONQOZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide

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